4-(2-Acetoxyphenyl)-2-bromo-1-butene
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Overview
Description
Synthesis Analysis
The synthesis of related acetylene-terminated monomers and bromophenols has been described. For instance, the synthesis of 1,1′-(1-methylethylidene)bis[4-(4-ethynylphenyl)methoxy]benzene and 1,3-bis[(4-ethynylphenoxy)methyl]benzene involves a Williamson reaction, palladium-catalysed cross-coupling, and removal of a protecting group . Similarly, the synthesis of various 4-phenylbutenone derivatives, including bromophenols, has been achieved, which suggests that the synthesis of 4-(2-Acetoxyphenyl)-2-bromo-1-butene could potentially involve halogenation, protection/deprotection steps, and cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of related compounds shows specific features such as coplanarity of substituents with the phenyl ring and the electron-withdrawing or electron-donating properties of different substituents . These structural insights can be extrapolated to 4-(2-Acetoxyphenyl)-2-bromo-1-butene, suggesting that the bromine atom would likely have an electron-withdrawing effect, influencing the molecule's reactivity.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 4-(2-Acetoxyphenyl)-2-bromo-1-butene, but they do provide information on the reactivity of similar compounds. For example, the synthesis of 4-phenyl-2-butanone involves a series of reactions including Claisen's condensation and substitution reactions . This indicates that the compound may also undergo various organic reactions, such as nucleophilic substitutions or additions, depending on the functional groups present.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(2-Acetoxyphenyl)-2-bromo-1-butene are not directly reported, the properties of similar compounds can provide some clues. For instance, the low melting point of certain acetylene-terminated monomers suggests that similar compounds might also exhibit low melting points, which could be relevant for their processing and application . The strong hydrogen-bonded dimers observed in the crystal structures of related compounds imply that 4-(2-Acetoxyphenyl)-2-bromo-1-butene might also form specific supramolecular structures .
Scientific Research Applications
Synthesis and Molecular Electronics
Research has highlighted the utility of similar brominated compounds as building blocks for molecular electronics. For instance, simple and accessible aryl bromides have been used as precursors for thiol end-capped molecular wires, which are critical in developing molecular electronic devices. Efficient synthetic transformations allow for the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, demonstrating the importance of these brominated intermediates in constructing complex molecular structures (Stuhr-Hansen et al., 2005).
Polymer and Material Science
In the realm of polymer and material science, brominated compounds similar to "4-(2-Acetoxyphenyl)-2-bromo-1-butene" have been utilized for the synthesis of novel polymers with unique properties. A study describes the synthesis of a new conjugated polyradical with a high spin concentration, showcasing the potential of brominated organic molecules in creating materials with paramagnetic properties. Such materials are of interest for their electrical conductivity and color-changing abilities under different forms, indicating their potential in advanced material applications (Miyasaka et al., 2001).
Synthetic Chemistry and Catalysis
Brominated olefins are also pivotal in synthetic chemistry, serving as intermediates in various catalytic and synthetic processes. One study demonstrates the hydroformylation of diacetoxybutene using a water-soluble Rh complex catalyst in a biphasic system, allowing for the one-pot synthesis of valuable compounds like 2-formyl-4-acetoxybutene, an important intermediate for Vitamin A synthesis. This highlights the role of brominated butenes in facilitating complex chemical transformations (Chansarkar et al., 2007).
Environmental and Green Chemistry
In environmental and green chemistry, the search for safer and more sustainable synthetic routes is ongoing. A practical synthesis of 1-bromo-3-buten-2-one, similar in structure to the compound , showcases the development of methods with reduced toxicological risks, highlighting the ongoing efforts to find environmentally benign alternatives in chemical synthesis (Carlson et al., 2012).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal of the compound.
Future Directions
This would involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future research might involve optimizing its synthesis, improving its efficacy, or reducing its side effects.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
[2-(3-bromobut-3-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXQEAROKJEYEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641190 |
Source
|
Record name | 2-(3-Bromobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetoxyphenyl)-2-bromo-1-butene | |
CAS RN |
890097-76-4 |
Source
|
Record name | 2-(3-Bromobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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